5-bromo-N-methoxy-N-methylnicotinamide

Description

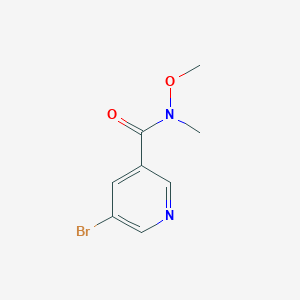

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-N-methoxy-N-methylpyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2O2/c1-11(13-2)8(12)6-3-7(9)5-10-4-6/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWTGVFDGOFXIPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C1=CC(=CN=C1)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40594195 | |

| Record name | 5-Bromo-N-methoxy-N-methylpyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40594195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

183608-47-1 | |

| Record name | 5-Bromo-N-methoxy-N-methylpyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40594195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Structural Properties of 5-bromo-N-methoxy-N-methylnicotinamide

For Researchers, Scientists, and Drug Development Professionals

Foreword

5-bromo-N-methoxy-N-methylnicotinamide, a substituted pyridine derivative, has emerged as a critical building block in contemporary medicinal chemistry. Its significance is underscored by its role as a key intermediate in the synthesis of complex pharmaceutical agents, most notably the potent and selective pan-Trk inhibitor, PF-06273340, developed for the treatment of pain[1][2][3]. This guide provides a comprehensive exploration of the structural properties of this versatile molecule, offering insights into its synthesis, conformation, and spectroscopic signature. Understanding these fundamental characteristics is paramount for researchers aiming to leverage this compound in the design and development of novel therapeutics.

Core Molecular Architecture

At its heart, this compound is a nicotinamide derivative, characterized by a pyridine ring substituted at the 5-position with a bromine atom and at the 3-position with a specialized amide functional group known as a Weinreb amide.

Fundamental Properties

A summary of the fundamental properties of this compound is presented in the table below.

| Property | Value | Source |

| CAS Number | 183608-47-1 | |

| Molecular Formula | C₈H₉BrN₂O₂ | |

| Molecular Weight | 245.07 g/mol | |

| Appearance | Solid (predicted) | |

| Synonyms | 5-bromo-N-methoxy-N-methylpyridine-3-carboxamide |

The Weinreb Amide Moiety: A Gateway to Ketones

The defining structural feature of this molecule is the N-methoxy-N-methylamide, or Weinreb amide, functional group. Discovered by Steven M. Weinreb and Steven Nahm in 1981, this moiety is a cornerstone of modern organic synthesis, prized for its ability to react with organometallic reagents to form ketones without the common side reaction of over-addition to a tertiary alcohol.

The remarkable stability of the Weinreb amide towards over-addition is attributed to the formation of a stable, chelated tetrahedral intermediate upon nucleophilic attack. This intermediate remains intact at low temperatures and only collapses to the ketone upon aqueous workup. This controlled reactivity makes this compound a valuable precursor for introducing a variety of acyl groups at the 3-position of the pyridine ring.

Caption: Reactivity pathway of the Weinreb amide.

Synthesis and Elucidation of Structure

Synthetic Strategy

The synthesis of this compound logically proceeds in two key steps, starting from the commercially available 5-bromonicotinic acid.

Caption: Synthetic workflow for the target molecule.

Step 1: Formation of 5-Bromonicotinoyl Chloride

The initial step involves the conversion of the carboxylic acid group of 5-bromonicotinic acid into a more reactive acyl chloride. This is a standard transformation in organic synthesis, typically achieved by treatment with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.

Experimental Protocol: Synthesis of 5-Bromonicotinoyl Chloride

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 5-bromonicotinic acid (1 equivalent) in a suitable anhydrous solvent such as toluene or dichloromethane.

-

Addition of Chlorinating Agent: Add an excess of thionyl chloride (typically 2-3 equivalents) to the suspension at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

-

Reaction Progression: Heat the reaction mixture to reflux. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

-

Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. The resulting crude 5-bromonicotinoyl chloride is often of sufficient purity to be used directly in the subsequent step.

Step 2: Formation of the Weinreb Amide

The crude 5-bromonicotinoyl chloride is then reacted with N,O-dimethylhydroxylamine hydrochloride to form the target Weinreb amide.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a clean, dry flask, dissolve N,O-dimethylhydroxylamine hydrochloride (approximately 1.1 equivalents) in a suitable anhydrous solvent such as dichloromethane.

-

Base Addition: Cool the solution in an ice bath and add a non-nucleophilic base, such as pyridine or triethylamine (approximately 2.2 equivalents), to neutralize the hydrochloride and the HCl generated during the reaction.

-

Acyl Chloride Addition: Slowly add a solution of 5-bromonicotinoyl chloride (1 equivalent) in anhydrous dichloromethane to the cooled reaction mixture.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir until completion, which can be monitored by thin-layer chromatography (TLC).

-

Workup and Purification: Upon completion, the reaction mixture is typically washed with water and brine. The organic layer is then dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Conformational and Spectroscopic Properties (Predicted)

While explicit experimental data is not published, the conformational preferences and spectroscopic signatures of this compound can be predicted based on the analysis of similar structures.

Conformational Analysis

The two most significant rotatable bonds in the molecule are the C(O)-N bond of the amide and the N-O bond. Rotation around the C(O)-N bond is generally restricted due to the partial double bond character of the amide linkage. The conformation around the N-O bond is likely to be influenced by steric and electronic factors, with a preference for a conformation that minimizes steric hindrance between the methyl group on the nitrogen and the methoxy group, while allowing for favorable orbital interactions.

Predicted Spectroscopic Data

Based on the structure, the following spectroscopic characteristics are anticipated:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, with their chemical shifts and coupling patterns influenced by the bromo and amide substituents. Separate singlets would be expected for the N-methyl and O-methyl protons of the Weinreb amide.

-

¹³C NMR: The carbon NMR spectrum will display signals for the carbons of the pyridine ring, the carbonyl carbon of the amide, and the two methyl carbons of the Weinreb amide. The chemical shift of the carbonyl carbon is a characteristic feature of amides.

-

IR Spectroscopy: The infrared spectrum will be characterized by a strong absorption band corresponding to the C=O stretching vibration of the amide, typically in the range of 1630-1680 cm⁻¹.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (245.07 g/mol ), with a characteristic isotopic pattern due to the presence of the bromine atom.

Applications in Drug Discovery

The primary utility of this compound lies in its role as a versatile intermediate in the synthesis of more complex molecules. The bromine atom provides a handle for further functionalization via cross-coupling reactions, such as Suzuki or Stille couplings, allowing for the introduction of a wide range of aryl or alkyl groups at the 5-position of the pyridine ring. The Weinreb amide allows for the facile construction of various ketones, which can then be further elaborated. This dual functionality makes it a powerful tool for generating libraries of compounds for screening in drug discovery programs. Its documented use in the synthesis of the pan-Trk inhibitor PF-06273340 is a testament to its value in the development of targeted therapies[1][2][3].

Conclusion

This compound is a strategically important molecule in synthetic and medicinal chemistry. Its structural features, particularly the presence of a reactive bromine atom and a stable Weinreb amide, provide chemists with a versatile platform for the synthesis of a diverse array of complex molecules. While detailed experimental characterization data remains to be published in the public domain, its synthesis is straightforward, and its structural properties can be reliably predicted. As the quest for novel therapeutics continues, the utility of such well-designed building blocks will undoubtedly continue to grow.

References

-

Weinreb, S. M.; Nahm, S. N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Lett.1981 , 22 (39), 3815-3818. [Link]

-

Skerratt, S. E.; et al. The Discovery of a Potent, Selective, and Peripherally Restricted Pan-Trk Inhibitor (PF-06273340) for the Treatment of Pain. J. Med. Chem.2016 , 59 (22), 10121–10137. [Link]

-

PubMed. The Discovery of a Potent, Selective, and Peripherally Restricted Pan-Trk Inhibitor (PF-06273340) for the Treatment of Pain. [Link]

Sources

An In-depth Technical Guide to the Physicochemical Characteristics of 5-bromo-N-methoxy-N-methylnicotinamide

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the physicochemical characteristics, synthesis, and analytical methodologies for 5-bromo-N-methoxy-N-methylnicotinamide, a key intermediate in pharmaceutical research. The content herein is curated to provide both foundational knowledge and actionable insights for professionals in the field of drug discovery and development.

Introduction: The Significance of a Versatile Intermediate

This compound, also known as a Weinreb amide, is a nicotinamide derivative of considerable interest in medicinal chemistry and organic synthesis.[1] Its strategic importance lies in its role as a versatile building block for the construction of complex molecular architectures, most notably as a precursor in the synthesis of ketones and aldehydes.[1] The presence of the bromine atom on the pyridine ring offers a reactive handle for further molecular elaboration through cross-coupling reactions, while the N-methoxy-N-methylamide (Weinreb amide) functionality provides a stable and selective means for nucleophilic additions.[1] This unique combination of features has positioned this compound as a valuable intermediate in the development of novel therapeutic agents, including potent and selective pan-Trk inhibitors for the treatment of pain.[2][3]

Molecular and Physicochemical Profile

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective utilization in multi-step syntheses and for ensuring the reproducibility of experimental outcomes.

Chemical Identity

| Identifier | Value |

| Chemical Name | This compound |

| Synonyms | 5-Bromo-N-methoxy-N-methylpyridine-3-carboxamide[4] |

| CAS Number | 183608-47-1[4][5] |

| Molecular Formula | C₈H₉BrN₂O₂[4][5] |

| Molecular Weight | 245.07 g/mol [4][5] |

| Chemical Structure |  |

| InChI | 1S/C8H9BrN2O2/c1-11(13-2)8(12)6-3-7(9)5-10-4-6/h3-5H,1-2H3[5][6] |

| SMILES | CN(C(=O)C1=CN=CC(=C1)Br)OC[4][6] |

Physicochemical Properties

Experimental data on the physicochemical properties of this compound are not extensively reported in the public domain. The following table includes available experimental data and computationally predicted values to guide researchers.

| Property | Value | Source |

| Physical Form | Solid[5][6] | Experimental |

| Topological Polar Surface Area (TPSA) | 42.43 Ų | Computed[4] |

| LogP | 1.4775 | Computed[4] |

| Hydrogen Bond Acceptors | 3 | Computed[4] |

| Hydrogen Bond Donors | 0 | Computed[4] |

| Rotatable Bonds | 2 | Computed[4] |

Synthesis and Reactivity

The synthesis of this compound typically involves the formation of a Weinreb amide from the corresponding carboxylic acid or its activated derivative.

Synthetic Pathway Overview

The most common and efficient method for the synthesis of Weinreb amides is the coupling of a carboxylic acid with N,O-dimethylhydroxylamine hydrochloride. This reaction is typically mediated by a coupling agent to activate the carboxylic acid.

Sources

- 1. applications.emro.who.int [applications.emro.who.int]

- 2. Nicotinamide Analysis Service - Creative Proteomics [creative-proteomics.com]

- 3. This compound | 183608-47-1 [chemicalbook.com]

- 4. Weinreb amides [pubsapp.acs.org]

- 5. Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. HPLC Method for Separation of Nicotinic Acid, Nicotinamide, Tranexamic Acid on Primesep 100 Column | SIELC Technologies [sielc.com]

A Guide to the Synthesis of 5-bromo-N-methoxy-N-methylnicotinamide from 5-Bromonicotinic Acid

Executive Summary

This technical guide provides a comprehensive overview of the synthesis of 5-bromo-N-methoxy-N-methylnicotinamide, a Weinreb amide of significant value in medicinal chemistry and drug development.[1][2] Starting from 5-bromonicotinic acid, this document details the underlying chemical principles, compares common synthetic strategies, and provides a detailed, field-proven experimental protocol. The discussion emphasizes the rationale behind procedural choices, methods for optimization, and critical safety considerations for researchers and drug development professionals. The goal is to equip scientists with the knowledge to reliably and safely perform this important transformation.

Introduction: The Strategic Importance of Weinreb Amides

In the landscape of organic synthesis, the formation of carbon-carbon bonds to create ketones is a fundamental operation. However, traditional methods employing highly reactive organometallic reagents (e.g., Grignard or organolithium reagents) with common acyl donors like esters or acid chlorides are often plagued by over-addition, leading to the formation of tertiary alcohols as undesired byproducts.[3][4]

The Weinreb-Nahm amide, an N-methoxy-N-methylamide, provides an elegant solution to this challenge.[5] The unique structure of the Weinreb amide reacts with organometallic reagents to form a stable, five-membered chelated tetrahedral intermediate.[3][4][6] This intermediate resists collapse and further nucleophilic attack until a deliberate acidic workup, thus cleanly yielding the desired ketone or, with reducing agents, an aldehyde.[3][5] This controlled reactivity makes Weinreb amides exceptionally versatile and reliable synthetic tools.[5]

The target molecule, this compound, is a particularly valuable building block.[1] The Weinreb amide moiety serves as a stable precursor for ketone synthesis, while the bromine atom on the pyridine ring provides a reactive handle for further functionalization via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the construction of complex molecular architectures.[1][7] It is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including potent enzyme inhibitors.[2]

The Core Transformation: Mechanistic Insights

The conversion of a carboxylic acid to a Weinreb amide is not a direct displacement but a two-stage process: activation and coupling .

-

Activation of the Carboxylic Acid: The hydroxyl group of a carboxylic acid is a poor leaving group. Therefore, it must first be converted into a more reactive species. This "activated" intermediate is highly electrophilic at the carbonyl carbon, making it susceptible to nucleophilic attack.

-

Nucleophilic Acyl Substitution: The activated carboxylic acid derivative then reacts with N,O-dimethylhydroxylamine. A base is typically required to neutralize the hydrochloride salt of the amine, liberating the free nucleophile.[5]

The success of the subsequent ketone synthesis hinges on the formation of the stable tetrahedral intermediate, as depicted below.

Caption: General mechanism of Weinreb ketone synthesis.

Synthetic Strategy Selection for 5-Bromonicotinic Acid

The primary decision point in synthesizing this compound is the method of carboxylic acid activation. Two principal, reliable routes are considered.

Method A: Acyl Chloride Formation

This classic and robust method involves converting 5-bromonicotinic acid into the highly reactive 5-bromonicotinoyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).[1][8]

-

Rationale: The acyl chloride is an extremely potent electrophile, leading to rapid and often high-yielding reactions with N,O-dimethylhydroxylamine. The byproducts (SO₂ and HCl for thionyl chloride) are gaseous and easily removed.

-

Considerations: The conditions can be harsh and may not be suitable for substrates with sensitive functional groups. The reaction requires careful handling due to the corrosive and toxic nature of the reagents.

Method B: Direct Amide Coupling

This approach avoids the isolation of an acyl chloride by using a coupling reagent that activates the carboxylic acid in situ. A vast array of peptide coupling reagents can be employed for this purpose.[3]

-

Common Reagents: Carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), often with additives like 1-hydroxybenzotriazole (HOBt).[9][10] Phosphonium-based reagents like BOP are also effective.[11]

-

Rationale: The reaction conditions are generally much milder than acyl chloride formation, offering broader functional group tolerance.

-

Considerations: Coupling reagents are expensive, and byproduct removal (e.g., dicyclohexylurea from DCC) can complicate purification.[9]

For this guide, we will focus the detailed protocol on the acyl chloride method due to its cost-effectiveness, high reactivity, and straightforward workup for this particular substrate.

Detailed Experimental Protocol (Acyl Chloride Route)

This protocol describes the synthesis of this compound on a standard laboratory scale.

Caption: Experimental workflow for the synthesis.

Materials and Reagents

| Reagent | CAS No. | M.W. ( g/mol ) | Quantity (Example) | Molar Eq. |

| 5-Bromonicotinic Acid | 20826-04-4 | 202.01 | 5.00 g | 1.0 |

| Thionyl Chloride (SOCl₂) | 7719-09-7 | 118.97 | 2.7 mL (4.3 g) | 1.5 |

| N,O-Dimethylhydroxylamine HCl | 6638-79-5 | 97.54 | 2.66 g | 1.1 |

| Triethylamine (TEA) | 121-44-8 | 101.19 | 7.6 mL (5.5 g) | 2.2 |

| Dichloromethane (DCM) | 75-09-2 | 84.93 | ~150 mL | - |

| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | 1-2 drops | Catalyst |

| Saturated aq. Sodium Bicarbonate (NaHCO₃) | - | - | ~50 mL | - |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | As needed | - |

Step-by-Step Procedure

-

Acyl Chloride Formation:

-

To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser under an inert atmosphere (N₂ or Ar), add 5-bromonicotinic acid (5.00 g, 24.75 mmol).

-

Add anhydrous dichloromethane (DCM, 50 mL) followed by a catalytic amount of N,N-dimethylformamide (DMF, 2 drops).

-

Cool the suspension to 0°C using an ice bath.

-

Slowly add thionyl chloride (2.7 mL, 37.1 mmol) dropwise over 10 minutes. Caution: Gas evolution (HCl, SO₂).

-

After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

-

Heat the reaction mixture to reflux (approx. 40°C) for 2-3 hours, until the solution becomes clear and gas evolution ceases.

-

Cool the solution to room temperature. The resulting solution of 5-bromonicotinoyl chloride is used directly in the next step.

-

-

Amide Coupling:

-

In a separate 250 mL flask, suspend N,O-dimethylhydroxylamine hydrochloride (2.66 g, 27.2 mmol) in DCM (50 mL) and cool to 0°C.

-

Slowly add triethylamine (7.6 mL, 54.4 mmol) to the suspension. Stir for 15 minutes at 0°C.

-

Add the previously prepared 5-bromonicotinoyl chloride solution dropwise to the amine slurry at 0°C over 20-30 minutes.

-

Once the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.

-

-

Workup and Purification:

-

Cool the reaction mixture to 0°C and slowly quench by adding saturated aqueous NaHCO₃ solution (~50 mL).

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer with DCM (2 x 25 mL).

-

Combine all organic layers, wash with brine (1 x 30 mL), and dry over anhydrous Na₂SO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude material by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes to afford this compound as a solid.

-

Expected Product Characteristics

| Property | Value |

| Molecular Formula | C₈H₉BrN₂O₂ |

| Molecular Weight | 245.07 g/mol [1][12] |

| Appearance | Solid (typically off-white) |

| Key ¹H NMR signals | Aromatic protons on the pyridine ring, distinct singlets for N-CH₃ and O-CH₃. |

| Key ¹³C NMR signals | Signals for the carbonyl carbon, aromatic carbons, and the two methyl carbons. |

Troubleshooting and Optimization

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Incomplete Acyl Chloride Formation | Insufficient reflux time/temperature; moisture in the reaction. | Ensure all glassware is oven-dried. Extend reflux time and monitor by quenching a small aliquot and checking for starting material (e.g., by TLC/LCMS). |

| Low Yield of Weinreb Amide | Incomplete activation; insufficient base for amine salt; premature hydrolysis of acyl chloride. | Use a greater excess of base (e.g., 2.5 eq. TEA). Ensure dropwise addition of the acyl chloride to the amine solution at 0°C to control exotherm. |

| Byproduct Formation | Reaction of TEA with acyl chloride; side reactions from impurities. | Use high-purity reagents. Consider using a non-nucleophilic base like diisopropylethylamine (DIPEA).[13] |

| Difficult Purification | Co-elution of product with byproducts (e.g., triethylammonium chloride). | Perform an aqueous wash (e.g., with dilute HCl, then NaHCO₃) during workup to remove excess base and salts before chromatography. |

Safety Considerations

The described procedure involves hazardous materials. All operations must be conducted in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE).

| Chemical | Key Hazards | Handling Precautions |

| 5-Bromonicotinic Acid | Skin, eye, and respiratory irritant.[14][15][16] | Avoid inhalation of dust. Wear gloves, safety glasses, and a lab coat.[17] |

| Thionyl Chloride | Highly corrosive, toxic by inhalation, reacts violently with water to release toxic gases (HCl, SO₂). | Handle only in a fume hood. Use a syringe or addition funnel for transfers. Ensure the system is dry. Have a neutralizing agent (e.g., sodium bicarbonate) ready for spills. |

| Triethylamine (TEA) | Flammable liquid, corrosive, causes severe skin and eye burns, toxic if inhaled. | Use in a fume hood. Avoid contact with skin and eyes. Keep away from ignition sources. |

| Dichloromethane (DCM) | Volatile, suspected carcinogen, irritant. | Use in a fume hood to avoid inhaling vapors. Minimize exposure. |

| N,O-Dimethylhydroxylamine HCl | Hazardous substance, potential irritant.[9] | Handle with appropriate PPE, including gloves and safety glasses.[9] |

First Aid: In case of skin contact, wash immediately with plenty of soap and water.[16][17] For eye contact, rinse cautiously with water for several minutes.[15][16] If inhaled, move the person to fresh air.[15][16] In all cases of significant exposure, seek immediate medical attention.

Conclusion

The synthesis of this compound from 5-bromonicotinic acid is a reliable and crucial transformation for drug discovery programs. The Weinreb amide strategy effectively circumvents the common problem of over-addition associated with organometallic reagents. By activating the carboxylic acid, typically via an acyl chloride intermediate, and coupling it with N,O-dimethylhydroxylamine, researchers can efficiently produce this versatile building block. Careful attention to reaction conditions, reagent purity, and stringent safety protocols is paramount for achieving high yields and ensuring operator safety. This guide provides the foundational knowledge and a practical framework for the successful execution of this synthesis.

References

-

Wikipedia. Weinreb ketone synthesis. [Link]

-

TutorChase. How do you prepare a Weinreb amide?. [Link]

- The Science Behind Ketone Synthesis: The Weinreb Amide Approach. (Unavailable URL)

-

SupremeScience. What IS the Weinreb Amide? YouTube. [Link]

-

Química Organica.org. Weinreb (ketone synthesis). [Link]

-

Khalid, M., et al. (2020). Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry. [Link]

-

Katritzky, A. R., et al. (2002). An efficient conversion of carboxylic acids into Weinreb amides. Arkivoc. [Link]

-

Cole-Parmer. 5-Bromonicotinic acid, 98% Material Safety Data Sheet. [Link]

-

ism2. Weinreb Amides in Organic Synthesis. [Link]

-

Miles, S. M., et al. (2013). Simple Synthesis of Amides and Weinreb Amides via Use of PPh3 or Polymer-Supported PPh3 and Iodine. Molecules. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound | 183608-47-1 [chemicalbook.com]

- 3. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 4. youtube.com [youtube.com]

- 5. nbinno.com [nbinno.com]

- 6. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. tutorchase.com [tutorchase.com]

- 10. ism2.univ-amu.fr [ism2.univ-amu.fr]

- 11. arkat-usa.org [arkat-usa.org]

- 12. chemscene.com [chemscene.com]

- 13. Simple Synthesis of Amides and Weinreb Amides via Use of PPh3 or Polymer-Supported PPh3 and Iodine - PMC [pmc.ncbi.nlm.nih.gov]

- 14. synquestlabs.com [synquestlabs.com]

- 15. aksci.com [aksci.com]

- 16. assets.thermofisher.com [assets.thermofisher.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

A Senior Application Scientist's Guide to 5-bromo-N-methoxy-N-methylnicotinamide: A Versatile Weinreb Amide Intermediate in Modern Synthesis

Authored by: A Senior Application Scientist

Abstract

This technical guide provides an in-depth exploration of 5-bromo-N-methoxy-N-methylnicotinamide, a pivotal Weinreb amide intermediate in contemporary organic synthesis and drug development. We will delve into the core principles of Weinreb amide chemistry, detailing the synthesis, reactivity, and strategic applications of this specific nicotinamide derivative. The content herein is curated for researchers, medicinal chemists, and process development scientists, offering not only established protocols but also the underlying mechanistic rationale and field-proven insights to empower your synthetic endeavors.

The Strategic Advantage of Weinreb Amides in Acyl Chemistry

In the landscape of carbon-carbon bond formation, the acylation of organometallic reagents stands as a cornerstone reaction. However, traditional acylating agents such as acid chlorides and esters are often plagued by over-addition, leading to the formation of tertiary alcohols instead of the desired ketones. The advent of the Weinreb amide, or N-methoxy-N-methylamide, in the early 1980s provided an elegant solution to this long-standing challenge.

The inherent stability of the Weinreb amide to a wide range of nucleophiles, including organolithium and Grignard reagents, is attributed to the formation of a stable, five-membered chelate intermediate. This tetrahedral intermediate is stabilized by the coordination of the magnesium or lithium cation to both the methoxy oxygen and the carbonyl oxygen. This chelated species is remarkably stable at low temperatures and does not collapse to the ketone until acidic workup. This prevents the undesired second addition of the organometallic reagent, thus affording ketones in high yields.

Figure 1: General mechanism of Weinreb amide reaction with a Grignard reagent.

This compound: A Privileged Building Block

The pyridine ring is a ubiquitous scaffold in pharmaceuticals and agrochemicals. The introduction of a bromine atom at the 5-position of the nicotinamide core provides a versatile handle for further functionalization through various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. The presence of the Weinreb amide at the 3-position allows for the controlled introduction of a wide array of acyl groups, making this compound a highly valuable and strategic intermediate in the synthesis of complex molecular architectures.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₈H₉BrN₂O₂ |

| Molecular Weight | 245.07 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in dichloromethane, chloroform, ethyl acetate |

| CAS Number | 887354-99-6 |

Synthesis of this compound

The preparation of this compound is typically achieved through the amidation of 5-bromonicotinic acid. Several coupling reagents can be employed for this transformation, with carbodiimide-based methods being the most common.

Figure 2: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials:

-

5-Bromonicotinic acid

-

N,O-Dimethylhydroxylamine hydrochloride

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate/Hexanes solvent system

Procedure:

-

To a solution of 5-bromonicotinic acid (1.0 eq) in anhydrous DCM at 0 °C, add EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (2.5 eq).

-

Stir the mixture for 20 minutes at 0 °C.

-

Add N,O-dimethylhydroxylamine hydrochloride (1.2 eq) and allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction with saturated aqueous sodium bicarbonate solution and extract with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.

Causality of Reagent Choices:

-

EDC/HOBt: This combination is a classic and highly effective coupling system for amide bond formation. EDC activates the carboxylic acid to form an O-acylisourea intermediate, which is then converted to an HOBt ester. This active ester is less prone to racemization and reacts efficiently with the amine.

-

DIPEA: A non-nucleophilic base is required to neutralize the hydrochloride salt of the N,O-dimethylhydroxylamine and to scavenge the acid generated during the reaction.

-

DCM: A common solvent for peptide couplings due to its ability to dissolve a wide range of organic compounds and its relatively low boiling point, which facilitates removal.

Synthetic Utility and Reactivity

The true power of this compound lies in its dual reactivity. The Weinreb amide allows for the introduction of a ketone or aldehyde at the 3-position, while the bromine atom at the 5-position serves as a linchpin for further elaboration of the pyridine core.

Acylation Reactions

The reaction of this compound with organometallic reagents provides a straightforward entry into a variety of 3-acyl-5-bromopyridines.

Figure 3: Key acylation and reduction reactions of this compound.

Cross-Coupling Reactions

The 5-bromo position is ripe for a multitude of palladium-catalyzed cross-coupling reactions, enabling the introduction of aryl, heteroaryl, alkyl, and amino substituents.

Table of Common Cross-Coupling Reactions:

| Reaction Name | Coupling Partner | Catalyst/Ligand System | Product Type |

| Suzuki Coupling | Aryl/heteroaryl boronic acid or ester | Pd(PPh₃)₄, Na₂CO₃ | 5-Aryl/heteroaryl nicotinamide derivative |

| Sonogashira Coupling | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N | 5-Alkynyl nicotinamide derivative |

| Buchwald-Hartwig Amination | Amine | Pd₂(dba)₃, BINAP, NaOtBu | 5-Amino nicotinamide derivative |

| Heck Coupling | Alkene | Pd(OAc)₂, P(o-tolyl)₃, Et₃N | 5-Alkenyl nicotinamide derivative |

Case Study: Synthesis of a Hypothetical Kinase Inhibitor

To illustrate the synthetic utility of this compound, let us consider a hypothetical synthesis of a kinase inhibitor.

Figure 4: Hypothetical two-step synthesis of a kinase inhibitor.

This synthetic sequence highlights the strategic advantage of using this compound. The Weinreb amide allows for the selective introduction of the cyclopropyl ketone moiety, a common feature in kinase inhibitors, without over-addition. Subsequently, the bromine atom serves as a handle for the Suzuki coupling to install the aminophenyl group, another key pharmacophore. This convergent approach is highly efficient and allows for the rapid generation of analogs for structure-activity relationship (SAR) studies.

Troubleshooting and Best Practices

-

Incomplete Amide Formation: Ensure all reagents and solvents are anhydrous. The use of fresh coupling reagents is also critical. If the reaction stalls, gentle heating (e.g., to 40 °C) can sometimes drive it to completion.

-

Low Yields in Grignard Reactions: Ensure the Grignard reagent is of high quality and titrated before use. The reaction should be carried out at low temperatures (-78 °C) to prevent side reactions.

-

Difficulty in Purification: The N-methoxy-N-methylamide group can sometimes make purification by chromatography challenging due to its polarity. The use of a gradient elution and careful monitoring by TLC is recommended.

Conclusion

This compound is a powerful and versatile intermediate that streamlines the synthesis of complex substituted pyridines. Its ability to undergo selective acylation via the Weinreb amide and subsequent functionalization through the bromo substituent provides a robust platform for the rapid and efficient construction of diverse molecular libraries for drug discovery and materials science. A thorough understanding of its reactivity and the nuances of its handling, as outlined in this guide, will undoubtedly empower chemists to leverage its full synthetic potential.

References

-

Nahm, S., & Weinreb, S. M. (1981). N-methoxy-n-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818. [Link]

The Strategic Deployment of 5-Bromo-N-methoxy-N-methylnicotinamide in Modern Medicinal Chemistry

A Senior Application Scientist's In-Depth Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: Beyond a Simple Building Block

In the intricate tapestry of medicinal chemistry, the selection of starting materials is a critical determinant of synthetic efficiency, molecular diversity, and, ultimately, the success of a drug discovery campaign. Among the myriad of heterocyclic building blocks, 5-bromo-N-methoxy-N-methylnicotinamide has emerged as a particularly strategic asset. This guide eschews a conventional cataloging of reactions and instead delves into the core principles that make this reagent a powerful tool in the hands of the discerning medicinal chemist. We will explore its dual-functionality, the precise control it offers in complex syntheses, and its pivotal role in the construction of high-value therapeutic candidates. This document is structured to provide not just protocols, but a deep understanding of the causality behind its application, empowering researchers to leverage its full potential.

Core Attributes: Understanding the "Why"

This compound is more than just a brominated pyridine. Its utility is rooted in the synergistic interplay of two key functional groups: the Weinreb amide and the bromo-substituted pyridine ring.

The Weinreb Amide: Precision in Carbonyl Chemistry

The N-methoxy-N-methylamide, or Weinreb amide, is a cornerstone of modern organic synthesis for its unique and predictable reactivity.[1][2] Unlike more reactive carbonyl species like acid chlorides or esters, the Weinreb amide's reaction with organometallic reagents (e.g., Grignard or organolithium reagents) is reliably arrested at the ketone stage.[2]

This high degree of control stems from the formation of a stable, chelated tetrahedral intermediate. This intermediate prevents the common problem of over-addition to form tertiary alcohols, a frequent complication with other acylating agents.[2][3] The desired ketone is only liberated upon acidic workup. This seemingly simple feature is a profound advantage in multi-step syntheses, ensuring high yields and clean reaction profiles, thus minimizing downstream purification challenges. Furthermore, the Weinreb amide can be gently reduced to the corresponding aldehyde, providing another critical synthetic pathway from a single precursor.[3]

Diagram 1: Mechanism of Weinreb Ketone Synthesis

Caption: Controlled addition of an organometallic reagent to the Weinreb amide.

The 5-Bromopyridine Moiety: A Handle for Diversification

The bromine atom at the 5-position of the pyridine ring is not merely a placeholder; it is a versatile functional handle for late-stage diversification. This position is highly amenable to a wide range of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, and Sonogashira couplings.[1] This capability allows for the strategic introduction of aryl, heteroaryl, and alkyl groups, enabling extensive exploration of the structure-activity relationship (SAR) around the pyridine core. The ability to perform these modifications on a stable, advanced intermediate like the Weinreb amide is a significant tactical advantage in drug discovery, allowing for the rapid generation of analog libraries.

Diagram 2: Key Reaction Pathways

Caption: Dual reactivity of the title compound in medicinal chemistry.

Synthesis and Handling

A robust and reproducible synthesis is paramount for any key building block. This compound is typically prepared from its corresponding carboxylic acid, 5-bromonicotinic acid.

Synthesis of 5-Bromonicotinic Acid

The precursor, 5-bromonicotinic acid, is commonly synthesized via the direct bromination of nicotinic acid. Several methods exist, with the use of thionyl chloride and bromine in the presence of a catalyst being a prevalent approach.

| Precursor | Reagents | Catalyst | Temperature | Reported Yield |

| Nicotinic Acid | Thionyl chloride, Bromine | Powdered Iron | Reflux | High |

| Nicotinic Acid | Thionyl chloride, Bromine | Lewis Acid | 110-120 °C | 93-95% |

Table 1: Representative Synthetic Conditions for 5-Bromonicotinic Acid.[1]

Detailed Protocol: Weinreb Amidation of 5-Bromonicotinic Acid

The conversion of the carboxylic acid to the Weinreb amide can be achieved using various coupling agents. The following protocol is a representative method adapted from standard literature procedures for Weinreb amide formation.

Objective: To synthesize this compound from 5-bromonicotinic acid.

Materials:

-

5-Bromonicotinic acid

-

N,O-Dimethylhydroxylamine hydrochloride

-

Triphenylphosphine (PPh₃)

-

Iodine (I₂)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM), anhydrous

Step-by-Step Protocol:

-

Activator Formation: In a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve triphenylphosphine (1.2 eq.) and iodine (1.2 eq.) in anhydrous dichloromethane. Stir the solution at 0 °C for 10-15 minutes. A change in color should be observed as the activating species forms.

-

Acid Addition: To the cold solution, add 5-bromonicotinic acid (1.0 eq.).

-

Base and Amine Addition: Sequentially add N,N-Diisopropylethylamine (2.5 eq.) followed by N,O-Dimethylhydroxylamine hydrochloride (1.1 eq.) dropwise, ensuring the temperature remains at 0 °C.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, monitoring by Thin Layer Chromatography (TLC) until consumption of the starting material.

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract with dichloromethane (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure this compound as a solid.

Application in Advanced Drug Synthesis: The Case of PF-06273340

The true value of a building block is demonstrated in its application. This compound is a key intermediate in the synthesis of PF-06273340 , a potent and selective pan-Trk inhibitor developed for the treatment of pain.[4][5] The Trk family of tyrosine kinase receptors are critical mediators in pain signaling, making them a high-value therapeutic target.[4][6][7]

In the synthesis of PF-06273340 and its analogs, the Weinreb amide functionality of this compound is reacted with an appropriate organometallic reagent to form a key ketone intermediate. This ketone then undergoes further transformations to construct the final complex structure. The use of the Weinreb amide ensures that this crucial C-C bond formation proceeds cleanly and in high yield, which is critical in a long and complex synthetic route destined for clinical trials.[6]

Diagram 3: Role in PF-06273340 Synthesis

Caption: Simplified workflow illustrating the use of the title compound for PF-06273340.

Broader Utility in Kinase and PARP Inhibitor Scaffolds

Beyond Trk inhibitors, the 5-bromonicotinamide scaffold is prevalent in other important classes of therapeutic agents, particularly kinase and Poly(ADP-ribose) polymerase (PARP) inhibitors.

-

Kinase Inhibitors: The pyridine core is a well-established pharmacophore that can form critical hydrogen bond interactions within the hinge region of kinase active sites.[8] The ability to use this compound to first install a ketone or aldehyde (which can be used to build other heterocyclic rings) and then diversify the 5-position via cross-coupling makes it an ideal tool for generating libraries of potent and selective kinase inhibitors.[9]

-

PARP Inhibitors: PARP inhibitors are a class of targeted cancer therapies, and many successful inhibitors feature a nicotinamide-like core to mimic the endogenous substrate (NAD+). 5-Bromonicotinic acid derivatives are used as starting materials for constructing complex heterocyclic systems that serve as potent PARP inhibitors.[10][11][12] The Weinreb amide derivative provides a refined entry point into these scaffolds, offering superior control over the introduction of key side chains compared to the parent carboxylic acid.

Conclusion: A Strategic Choice for Medicinal Chemists

This compound is a prime example of an intelligent building block. Its value lies not in a single, novel reaction, but in the reliable and high-fidelity execution of two of the most powerful transformations in the medicinal chemist's arsenal: controlled ketone synthesis and palladium-catalyzed cross-coupling. This dual-functionality provides a robust platform for the efficient construction of complex, highly functionalized heterocyclic compounds. Its demonstrated role in the synthesis of clinical candidates like PF-06273340 underscores its importance. For researchers and drug development professionals, mastering the application of this reagent is a step towards more efficient, predictable, and ultimately more successful synthetic campaigns.

References

-

Skerratt, S. E., et al. (2016). The Discovery of a Potent, Selective, and Peripherally Restricted Pan-Trk Inhibitor (PF-06273340) for the Treatment of Pain. Journal of Medicinal Chemistry. [Link]

-

Blakemore, D. C., et al. (2019). The Discovery and Chemical Development of PF-06273340: A Potent, Selective, and Peripherally Restricted Pan-Trk Inhibitor for Pain. ACS Publications. [Link]

-

Skerratt, S. E., et al. (2016). The Discovery of a Potent, Selective, and Peripherally Restricted Pan-Trk Inhibitor (PF-06273340) for the Treatment of Pain. OSTI.GOV. [Link]

-

Skerratt, S. E., et al. (2016). The Discovery of a Potent, Selective, and Peripherally Restricted Pan-Trk Inhibitor (PF-06273340) for the Treatment of Pain. Journal of Medicinal Chemistry. [Link]

-

Blakemore, D. C., et al. (2019). The Discovery and Chemical Development of PF-06273340: A Potent, Selective, and Peripherally Restricted Pan-Trk Inhibitor for Pain. ResearchGate. [Link]

-

Ghosh, A. K., & Brindisi, M. (2013). Simple Synthesis of Amides and Weinreb Amides via Use of PPh3 or Polymer-Supported PPh3 and Iodine. PMC. [Link]

-

Ghavre, M., et al. (n.d.). Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3. Springer. [Link]

-

Ferreira, L., et al. (2019). Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. MDPI. [Link]

-

Khalid, M., et al. (2019). Recent Developments in Weinreb Synthesis and their Applications. Oriental Journal of Chemistry. [Link]

-

Zhou, X., et al. (2024). Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer. PubMed. [Link]

-

Krishnamoorthy, R., et al. (2010). Palladium-Catalyzed Preparation of Weinreb Amides from Boronic Acids and N-Methyl-N-methoxycarbamoyl Chloride. Organic Chemistry Portal. [Link]

-

Malyuchenko, N. V., et al. (2021). Second-generation inhibitors. A nicotinamide pharmacophore group is... ResearchGate. [Link]

-

Challa, S. (2023). THU547 Role Of NAD+ Synthesis Pathway In PARP Inhibitor Resistance. PMC. [Link]

-

González, M., et al. (2021). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. PMC. [Link]

-

Wang, Z., et al. (2016). Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. MDPI. [Link]

-

Płaziński, W., et al. (2019). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. MDPI. [Link]

-

Zhang, Y., et al. (2025). Design, development, and therapeutic applications of PARP-1 selective inhibitors. PubMed. [Link]

-

Taha, M., et al. (2016). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. MDPI. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Recent Developments in Weinreb Synthesis and their Applications – Oriental Journal of Chemistry [orientjchem.org]

- 3. mdpi.com [mdpi.com]

- 4. The Discovery of a Potent, Selective, and Peripherally Restricted Pan-Trk Inhibitor (PF-06273340) for the Treatment of Pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | 183608-47-1 [chemicalbook.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. The Discovery of a Potent, Selective, and Peripherally Restricted Pan-Trk Inhibitor (PF-06273340) for the Treatment of Pain (Journal Article) | OSTI.GOV [osti.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Design, development, and therapeutic applications of PARP-1 selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Weinreb Ketone Synthesis with Nicotinamide Derivatives: Mechanism, Protocol, and Strategic Insights

An In-depth Technical Guide for Researchers

Abstract

The Weinreb-Nahm ketone synthesis stands as a cornerstone of modern organic chemistry, prized for its ability to generate ketones from carboxylic acid derivatives with exceptional control and high yields.[1][2] Its primary advantage lies in circumventing the pervasive issue of over-addition, a common pitfall in reactions utilizing highly reactive organometallic reagents.[3][4] This guide provides an in-depth exploration of the Weinreb synthesis, with a specific focus on its application to nicotinamide derivatives—a class of substrates of significant interest in pharmaceutical and agrochemical development. We will dissect the core mechanism, provide field-proven experimental protocols, and discuss the strategic considerations essential for researchers and drug development professionals aiming to leverage this powerful transformation.

The Challenge of Controlled Acylation and the Weinreb Solution

The synthesis of ketones via the acylation of organometallic reagents (e.g., Grignard or organolithium compounds) with typical acylating agents like acid chlorides or esters is often problematic.[3] The ketone product formed after the initial addition is itself highly reactive towards the organometallic reagent present in the reaction mixture.[3][5] This leads to a second nucleophilic attack, resulting in the formation of a tertiary alcohol as an undesired byproduct, which can significantly lower the yield of the target ketone.[1][6]

The Weinreb-Nahm synthesis, developed in 1981, elegantly solves this problem through the use of a specialized acylating agent: the N-methoxy-N-methylamide, commonly known as the Weinreb amide.[1][7] The genius of this approach lies in the formation of a stable, chelated tetrahedral intermediate upon nucleophilic attack.[2][8][9] This intermediate is unreactive to further addition under the reaction conditions and only collapses to the ketone upon deliberate aqueous workup.[8][10] This mechanism ensures the reaction stops cleanly at the ketone stage.[1][11]

Core Mechanism: The Role of the Chelated Intermediate

The success of the Weinreb ketone synthesis hinges on the unique stability of the intermediate formed after the organometallic reagent adds to the amide carbonyl.

-

Nucleophilic Addition: The organometallic reagent (e.g., a Grignard reagent, R'-MgX) acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the N-methoxy-N-methylnicotinamide.[12][13]

-

Formation of the Tetrahedral Intermediate: This addition breaks the carbonyl π-bond, forming a tetrahedral alkoxide intermediate.

-

Chelation and Stabilization: The crucial step is the immediate formation of a stable five-membered chelate ring.[2][3] The magnesium atom (or lithium) is coordinated by both the newly formed anionic oxygen and the oxygen of the N-methoxy group.[1][10] This chelation stabilizes the tetrahedral intermediate, preventing it from collapsing prematurely to expel the amide leaving group.[9][14] This stability is the key difference from intermediates formed with esters or acid chlorides.

-

Aqueous Workup and Ketone Formation: The stable intermediate persists in the reaction mixture until an aqueous acid workup is performed.[3][8] Protonation of the intermediate breaks the chelate, leading to the collapse of the tetrahedral structure and elimination of the N,O-dimethylhydroxylamine moiety to yield the final ketone product.[10]

Caption: Overall synthetic workflow from nicotinic acid to the target ketone.

Activation of Nicotinic Acid

Nicotinic acid, a carboxylic acid, must first be activated to facilitate amide bond formation. The most common and direct method is its conversion to the corresponding acyl chloride, nicotinoyl chloride. [15]

-

Causality Behind Reagent Choice: Thionyl chloride (SOCl₂) is frequently employed for this transformation because it reacts with the carboxylic acid to form the acyl chloride and gaseous byproducts (SO₂ and HCl), which are easily removed, simplifying purification. [16][17]Oxalyl chloride is another excellent alternative, often used under milder conditions. The formation of nicotinoyl chloride hydrochloride is common when using reagents like thionyl chloride, as the pyridine nitrogen becomes protonated. [16][18]

Amide Formation

The activated nicotinoyl chloride is then reacted with N,O-dimethylhydroxylamine hydrochloride. [1][11]

-

Self-Validating System: This reaction requires a base, typically a non-nucleophilic amine like pyridine or triethylamine, for two critical reasons. [8]First, it neutralizes the hydrochloride salt of the amine, liberating the free N,O-dimethylhydroxylamine for the reaction. [11]Second, it scavenges the HCl generated during the acylation reaction, driving the equilibrium towards the product. The successful formation of the amide can be easily monitored by TLC (loss of starting material) or confirmed by NMR spectroscopy.

Experimental Protocols

The following protocols are presented as a guide and may require optimization based on the specific substrate and scale. All operations involving organometallic reagents must be conducted under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents.

Protocol 1: Synthesis of N-methoxy-N-methylnicotinamide (Two-Step)

Step A: Synthesis of Nicotinoyl Chloride Hydrochloride [16][17]

-

Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add nicotinic acid (1.0 eq).

-

Reagent Addition: Under a fume hood, add an excess of thionyl chloride (SOCl₂) (e.g., 3.0-5.0 eq) dropwise.

-

Reaction: Heat the mixture to reflux for 2-3 hours. The reaction progress can be monitored by the cessation of gas (HCl, SO₂) evolution.

-

Workup: Allow the mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure (in vacuo). The resulting crystalline solid is nicotinoyl chloride hydrochloride, which can often be used in the next step without further purification.

Step B: Synthesis of N-methoxy-N-methylnicotinamide [8][14]

-

Setup: Suspend the nicotinoyl chloride hydrochloride (1.0 eq) and N,O-dimethylhydroxylamine hydrochloride (1.1 eq) in an anhydrous solvent such as dichloromethane (DCM) or chloroform in a flask under an inert atmosphere. [14][16]2. Cooling: Cool the stirred suspension to 0 °C using an ice bath.

-

Base Addition: Slowly add a base, such as pyridine (2.2 eq) or triethylamine, dropwise, ensuring the internal temperature remains low.

-

Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours, or until TLC analysis indicates the consumption of the starting material.

-

Workup & Purification: Quench the reaction with water or a saturated aqueous solution of NaHCO₃. Separate the organic layer, and extract the aqueous layer with the same organic solvent. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield the pure Weinreb amide.

Protocol 2: Synthesis of 3-Benzoylpyridine (Example)

-

Setup: Add the purified N-methoxy-N-methylnicotinamide (1.0 eq) to a flame-dried, three-neck flask under an inert atmosphere. Dissolve it in anhydrous tetrahydrofuran (THF).

-

Cooling: Cool the solution to 0 °C or -78 °C, depending on the reactivity of the Grignard reagent.

-

Grignard Addition: Add the Grignard reagent (e.g., Phenylmagnesium bromide, ~1.1-1.5 eq in THF) dropwise via a syringe or dropping funnel. A color change is often observed.

-

Reaction: Stir the reaction at the cooled temperature for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction by TLC.

-

Quenching & Workup: Cool the reaction back to 0 °C and quench it by slowly adding a saturated aqueous solution of NH₄Cl or 1M HCl.

-

Extraction & Purification: Extract the mixture with an organic solvent like ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄. After filtration and concentration, purify the crude product by column chromatography or recrystallization to obtain the target ketone.

Scope and Strategic Considerations

The Weinreb synthesis is known for its broad functional group tolerance, making it highly valuable in complex molecule synthesis. [1]

| Parameter | Consideration | Rationale & Field Insight |

|---|---|---|

| Nucleophile | Grignard (RMgX) and organolithium (RLi) reagents are most common. [7] | A wide variety of aliphatic, vinyl, aryl, and alkynyl nucleophiles are well-tolerated, offering vast synthetic flexibility. [1]For highly functionalized or sensitive substrates, less basic organometallics like organozinc or organocuprates can be employed. |

| Heteroaromatic Substrate | The pyridine nitrogen in the nicotinamide substrate can potentially coordinate with the organometallic reagent. | While the Lewis basicity of the pyridine nitrogen can sometimes interfere, the Weinreb synthesis is generally robust. Using a slight excess of the organometallic reagent can compensate for any non-productive complexation. The reaction is a proven method for synthesizing ketones on various heterocyclic systems. [19] |

| Reaction Conditions | Low temperature (-78 °C to 0 °C) is critical during the addition of the organometallic reagent. | The tetrahedral intermediate, while stabilized by chelation, is most stable at low temperatures. [1]Maintaining a low temperature prevents premature breakdown and potential side reactions, ensuring a clean conversion upon workup. |

| Alternative Amide Formation | Direct conversion from carboxylic acids using peptide coupling reagents is possible. [8][20]| Reagents like BOP, DCC, or EDC/HOBt can form the Weinreb amide directly from nicotinic acid, avoiding the need to isolate the acyl chloride. [8][15]This can be advantageous for sensitive substrates but may require more complex purification to remove coupling agent byproducts. |

Conclusion

The Weinreb ketone synthesis is a reliable and high-yielding method for the preparation of ketones, and its application to nicotinamide derivatives provides a powerful tool for medicinal chemists and researchers in drug development. By understanding the central role of the stable, chelated tetrahedral intermediate, scientists can confidently employ this reaction to construct complex molecular architectures. The protocols and strategic insights provided herein serve as a practical guide to harnessing the full potential of this indispensable synthetic transformation. The method's robustness, functional group tolerance, and predictable outcome ensure its continued prominence in the synthetic chemist's toolkit.

References

-

Weinreb ketone synthesis. Wikipedia. [Link]

-

Weinreb ketone synthesis. Grokipedia. [Link]

-

Synthesis of Nicotinoyl chloride. PrepChem.com. [Link]

-

Weinreb amides. Chemical & Engineering News. [Link]

-

Synthesis of biaryl ketones by arylation of Weinreb amides with functionalized Grignard reagents. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

Optimizing Weinreb Amide Synthesis with N,O-Dimethylhydroxylamine Hydrochloride. Medium. [Link]

-

Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides. MDPI. [Link]

-

Weinreb Ketone Synthesis. Organic Chemistry Portal. [Link]

-

Synthesis of nicotinoyl chloride hydrochloride. PrepChem.com. [Link]

-

Recent Developments in Weinreb Synthesis and Their Applications (A-Review). ResearchGate. [Link]

-

The Science Behind Ketone Synthesis: The Weinreb Amide Approach. Medium. [Link]

-

Synthesis of acid chlorides? ResearchGate. [Link]

-

synthesis of ketones by utilizing thioesters as “radical weinreb amides”. Treasures @ UT Dallas. [Link]

- Nicotinic acid derivatives and process for the preparation thereof.

-

Weinreb Amides in Organic Synthesis. SlideShare. [Link]

-

Weinreb Synthesis - Explore the Science & Experts. ideXlab. [Link]

-

Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry. [Link]

-

Recent Developments in Weinreb Synthesis and their Applications. Oriental Journal of Chemistry. [Link]

-

GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. ADICHEMISTRY. [Link]

-

Weinreb ketone synthesis. YouTube. [Link]

-

Synthesis of Weinreb Amides via Pd-Catalyzed Aminocarbonylation of Heterocyclic-Derived Triflates. The Journal of Organic Chemistry (ACS Publications). [Link]

-

Weinreb (ketone synthesis). Química Organica.org. [Link]

-

N,O-Dimethylhydroxylamine. Wikipedia. [Link]

-

An efficient conversion of carboxylic acids into Weinreb amides. Arkivoc. [Link]

-

N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters. [Link]

-

Synthesis of Weinreb and their Derivatives (A-Review). ResearchGate. [Link]

-

N-Methoxy-N-methylcyanoformamide. Organic Syntheses Procedure. [Link]

-

Grignard Reaction. Organic Chemistry Portal. [Link]

-

Weinreb ketone synthesis [closed]. Chemistry Stack Exchange. [Link]

-

N-Methoxy-N-methylcyanoformamide. Organic Syntheses. [Link]

-

Grignard Reaction Mechanism. BYJU'S. [Link]

-

Reactions of Grignard Reagents. Master Organic Chemistry. [Link]

-

N-methoxy-N-methylnicotinamide. Oakwood Chemical. [Link]

-

N-Methoxy-N-methylcyanoformamide, a Highly Reactive Reagent for the Formation of β-Keto Weinreb Amides and Unsymmetrical Ketones. Semantic Scholar. [Link]

Sources

- 1. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. Weinreb Ketone Synthesis [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. leah4sci.com [leah4sci.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Weinreb Ketone Synthesis | TCI EUROPE N.V. [tcichemicals.com]

- 8. Weinreb amides [pubsapp.acs.org]

- 9. utd-ir.tdl.org [utd-ir.tdl.org]

- 10. youtube.com [youtube.com]

- 11. nbinno.com [nbinno.com]

- 12. adichemistry.com [adichemistry.com]

- 13. Grignard Reaction [organic-chemistry.org]

- 14. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 15. mdpi.com [mdpi.com]

- 16. prepchem.com [prepchem.com]

- 17. prepchem.com [prepchem.com]

- 18. researchgate.net [researchgate.net]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]

An In-depth Technical Guide to the Stability and Storage of 5-bromo-N-methoxy-N-methylnicotinamide

Abstract

This technical guide provides a comprehensive framework for understanding and evaluating the stability of 5-bromo-N-methoxy-N-methylnicotinamide, a specialized chemical intermediate. While specific public data on this compound is limited, this document synthesizes established principles of chemical stability, knowledge of analogous structures (Weinreb amides, bromopyridines), and authoritative regulatory guidelines to offer a robust methodology for its characterization. The guide is intended for researchers, scientists, and drug development professionals, providing both theoretical insights into potential degradation pathways and practical, step-by-step protocols for conducting stability and forced degradation studies. The ultimate goal is to empower laboratory professionals to determine a reliable re-test period and optimal storage conditions, ensuring the integrity and quality of the material for its intended application.

Introduction: Compound Profile and Rationale for Stability Testing

This compound belongs to the class of N-methoxy-N-methylamides, commonly known as Weinreb-Nahm amides.[1] This functional group is of significant utility in organic synthesis due to its ability to react with organometallic reagents to form ketones without the common side-reaction of over-addition.[1][2][3][4] The presence of the bromopyridine core makes it a versatile building block for the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.

The chemical stability of such an intermediate is a critical quality attribute. Degradation can lead to the formation of impurities that may be deleterious to subsequent synthetic steps or introduce toxicological risks in a final drug product. Therefore, a thorough understanding of the compound's stability profile under various environmental conditions—such as temperature, humidity, and light—is essential.[5][6] This guide outlines the principles and experimental designs required to establish a proper re-test period and define appropriate storage conditions.

Predicted Physicochemical Properties and Potential Degradation Pathways

Due to the specific structure of this compound, several potential degradation pathways can be hypothesized based on the reactivity of its constituent functional groups.

Key Structural Features

-

Weinreb Amide: This N-methoxy-N-methylamide is known for the stability of its tetrahedral intermediate formed during nucleophilic addition, which prevents over-addition.[2][3][4] However, the N-O bond can be susceptible to cleavage under certain reductive or strongly basic conditions.[7]

-

Bromopyridine Ring: The pyridine ring is an electron-deficient aromatic system. The bromine atom is a potential leaving group in nucleophilic aromatic substitution reactions, although such reactions typically require harsh conditions. The ring itself can be subject to oxidative degradation.[8][9] Furthermore, brominated organic compounds can undergo debromination, particularly under photolytic conditions.[10]

-

Nicotinamide Moiety: Nicotinamide derivatives can be sensitive to light.[11][12][13] Photochemical degradation can be a significant pathway, especially for compounds with aromatic systems.[12]

Hypothesized Degradation Pathways

Based on these features, the following degradation mechanisms are plausible and should be investigated during forced degradation studies:

-

Hydrolysis: The amide bond is susceptible to hydrolysis under strongly acidic or basic conditions, which would cleave the molecule to form 5-bromonicotinic acid and N,O-dimethylhydroxylamine. This is a primary pathway to investigate.

-

Oxidation: The pyridine ring and the N-methyl group could be susceptible to oxidation, leading to the formation of N-oxides or other oxidized species.

-

Photodegradation: Exposure to UV or visible light may induce degradation. Potential pathways include homolytic cleavage of the C-Br bond, leading to debromination, or complex rearrangements of the pyridine ring system.[10] Nicotinamide itself can influence the photolysis of other molecules and is known to have photoprotective effects, but its derivatives can still be light-sensitive.[12][13][14]

-

Thermal Degradation: High temperatures can provide the energy needed to overcome activation barriers for various decomposition reactions.

The relationship between these stressors and potential degradation products is visualized below.

Caption: Experimental Workflow for Stability Testing.

Protocol for Long-Term and Accelerated Stability Testing

This protocol is based on the ICH Q1A(R2) guideline. [5][6] Objective: To evaluate the stability of this compound over time under defined storage conditions.

Materials:

-

At least three primary batches of the compound. [15]* ICH-compliant stability chambers.

-

Appropriate container closure system (e.g., amber glass vials with inert caps).

-

Validated stability-indicating analytical method (e.g., HPLC-UV).

Methodology:

-

Batch Selection: Select at least three primary batches of the material manufactured by a process that simulates the final production process. [15]2. Initial Analysis (Time 0): Perform a complete analysis on all batches to establish the initial purity, impurity profile, and physical appearance.

-

Sample Storage:

-

Long-Term Study: Store samples at 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH. [6] * Accelerated Study: Store samples at 40°C ± 2°C / 75% RH ± 5% RH. [6]4. Testing Schedule: Pull samples from each condition at specified time points.

-

Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months. [16] * Accelerated: 0, 3, and 6 months. [16]5. Analysis: At each time point, analyze the samples for the following attributes:

-

Appearance (visual inspection)

-

Assay (purity) by a stability-indicating HPLC method

-

Degradation products/impurity profile

-

-

Data Evaluation: Analyze the data for trends. If a "significant change" occurs during the accelerated study, additional testing at an intermediate condition (30°C ± 2°C / 65% RH ± 5% RH) may be necessary. [6]A significant change is typically defined as a 5% change in assay from its initial value or failure to meet any other specification.

Protocol for Forced Degradation (Stress Testing)

Objective: To identify likely degradation products and demonstrate the specificity of the analytical method.

Methodology:

-

Sample Preparation: Prepare solutions or suspensions of the compound in appropriate solvents (e.g., acetonitrile/water).

-

Stress Conditions: Expose the samples to the following conditions. A control sample (unstressed) should be analyzed alongside.

-

Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

-

Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

-

Oxidation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Stress: Store solid sample at 80°C for 48 hours.

-

Photostability: Expose the solid sample to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).

-

-

Analysis: Analyze all stressed samples using an HPLC-UV/DAD and LC-MS method to separate the parent compound from any degradation products.

-

Peak Purity: Assess the peak purity of the parent compound in the stressed samples to ensure the analytical method is "stability-indicating."

Conclusion

By implementing the detailed long-term, accelerated, and forced degradation studies outlined in this guide, researchers and drug development professionals can systematically elucidate the degradation profile of this compound. This empirical data is indispensable for establishing scientifically justified storage conditions and a re-test period, thereby ensuring the material's quality and integrity throughout its lifecycle.

References

-

European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. [Link]

-

Q1A (R2) A deep dive in Stability Studies. (2025, April 3). YouTube. [Link]

-

ICH Q1A R2 - ICH GUIDELINES OF STABILITY TESTING. Slideshare. [Link]

-

ICH. (2003). Q1A(R2) Guideline - Stability Testing of New Drug Substances and Products. [Link]

-

IKEV. (2003, February 6). ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products. [Link]

-

Bourbon, P., et al. (2012). Synthesis, photophysical, photochemical, and computational studies of coumarin-labeled nicotinamide derivatives. Journal of Organic Chemistry, 77(6), 2756-62. [Link]

-

Oriental Journal of Chemistry. (2020). Synthesis of Weinreb and their Derivatives (A Review). [Link]

-

Ahmad, I., et al. (2014). Effect of Nicotinamide on the Photolysis of Riboflavin in Aqueous Solution. Pakistan Journal of Pharmaceutical Sciences. [Link]

-

Sibi, M. P. (1993). CHEMISTRY OF N-METHOXY-N-METHYLAMIDES. APPLICATIONS IN SYNTHESIS. A REVIEW. Organic Preparations and Procedures International, 25(1), 15-40. [Link]

-

Wikipedia. Weinreb ketone synthesis. [Link]

-

Organic Chemistry Portal. Carboxylic acid synthesis by hydrolysis of amides. [Link]

-

ResearchGate. A New Mode of Reactivity of N-Methoxy-N-methylamides with Strongly Basic Reagents. [Link]

-

ResearchGate. (2019). Recent Developments in Weinreb Synthesis and Their Applications (A-Review). [Link]

-

Recent Developments in Weinreb Synthesis and their Applications. Preprints.org. [Link]

-

ResearchGate. (2014). Effect of Nicotinamide on the Photolysis of Riboflavin in Aqueous Solution. [Link]

-

Damian, D. L. (2010). Photoprotective effects of nicotinamide. Photochemical & Photobiological Sciences, 9(4), 578-85. [Link]

-

Köppen, R., et al. (2019). Photodegradation of the novel brominated flame retardant 2,4,6-Tris-(2,4,6-tribromophenoxy)-1,3,5-triazine in solvent system: Kinetics, photolysis products and pathway. Chemosphere, 229, 361-369. [Link]

-

MDPI. (2021). Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. [Link]

-

ACS Publications. (2023). Probing Catalyst Degradation in Metathesis of Internal Olefins: Expanding Access to Amine-Tagged ROMP Polymers. [Link]

-

Scilit. (1993). CHEMISTRY OF N-METHOXY-N-METHYLAMIDES. APPLICATIONS IN SYNTHESIS. A REVIEW. [Link]

-

ResearchGate. Proposed degradation pathways of pyridine derivatives in bacteria.... [Link]

-

Birt, D., & Roberts, D. (1988). Effect of nicotinamide on the phototest reaction in polymorphous light eruption. British Journal of Dermatology, 118(5), 669-73. [Link]

-

Vaitekūnas, J., et al. (2016). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology, 82(19), 5961-9. [Link]

Sources

- 1. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. Recent Developments in Weinreb Synthesis and their Applications – Oriental Journal of Chemistry [orientjchem.org]

- 5. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 6. database.ich.org [database.ich.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Photodegradation of the novel brominated flame retardant 2,4,6-Tris-(2,4,6-tribromophenoxy)-1,3,5-triazine in solvent system: Kinetics, photolysis products and pathway - PubMed [pubmed.ncbi.nlm.nih.gov]